L-N-Butylsulfonyl-p-hydroxyphenylalanine

Description

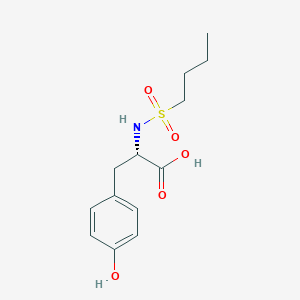

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKJOKXXEIQENI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450217 | |

| Record name | L-N-Butylsulfonyl-p-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149490-60-8 | |

| Record name | L-N-Butylsulfonyl-p-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Butyl Sulfonyl)-L- Tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of L-N-Butylsulfonyl-p-hydroxyphenylalanine from L-Tyrosine: A Strategic Approach

An In-depth Technical Guide for Medicinal Chemists

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, field-proven methodology for the synthesis of L-N-Butylsulfonyl-p-hydroxyphenylalanine, a key synthetic intermediate[1][2]. The narrative moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy. This document is structured to serve as a practical guide for laboratory execution and a reference for strategic planning in medicinal chemistry projects.

Strategic Overview: The Challenge of Selective Functionalization

The starting material, L-tyrosine, is a trifunctional molecule, possessing a primary amine, a carboxylic acid, and a phenolic hydroxyl group. Our primary objective is the selective sulfonylation of the amino group. A direct reaction of L-tyrosine with butanesulfonyl chloride would result in a complex mixture of products due to the competing reactivity of all three functional groups. Therefore, a robust protecting group strategy is not merely advantageous but essential for a successful synthesis.

Our retrosynthetic analysis dictates a three-stage process:

-

Protection of the Carboxylic Acid: The acidity of the carboxyl group necessitates its protection to prevent unwanted side reactions and to enable the subsequent N-sulfonylation. Esterification is the most direct and efficient method.

-

N-Sulfonylation: With the carboxyl group masked, the primary amine can act as a nucleophile, reacting with butanesulfonyl chloride to form the desired sulfonamide bond.

-

Deprotection: The final step involves the hydrolysis of the ester to liberate the free carboxylic acid, yielding the target molecule.

This strategic workflow is visualized below.

Caption: A strategic workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part I: Synthesis of L-Tyrosine Methyl Ester Hydrochloride (1)

The initial step employs a classic Fischer-Speier esterification. Thionyl chloride serves a dual purpose: it reacts with methanol to generate HCl in situ, which catalyzes the reaction, and it acts as a dehydrating agent, driving the equilibrium toward the product.

Methodology:

-

To a stirred suspension of L-tyrosine (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of tyrosine) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Caution: This addition is exothermic and releases HCl gas.

-

Upon completion of the addition, remove the ice bath and heat the mixture to reflux for 3-5 hours, during which the suspension will clarify.

-

Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC) (Mobile Phase: 10% MeOH in Dichloromethane).

-

Once the reaction is complete, cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white crystalline solid, L-tyrosine methyl ester hydrochloride (1), is typically of sufficient purity (>95%) to be carried forward without further purification.

Part II: Synthesis of N-(Butylsulfonyl)-L-tyrosine Methyl Ester (2)

This is the key bond-forming step. The amino group of the tyrosine ester, now the most potent nucleophile, attacks the electrophilic sulfur of butanesulfonyl chloride. A tertiary amine base, such as triethylamine, is essential to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

Methodology:

-

Suspend L-tyrosine methyl ester hydrochloride (1) (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 20 mL per gram).

-

Cool the mixture to 0 °C and add triethylamine (2.2 eq) dropwise to form the free base in situ.

-

Add 1-butanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).

-

Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure N-sulfonylated intermediate (2).

Part III: Saponification to this compound (3)

The final step is the hydrolysis of the methyl ester protecting group. Saponification using a strong base like sodium hydroxide is a reliable method that leaves the robust sulfonamide bond intact.

Methodology:

-

Dissolve the N-sulfonylated intermediate (2) (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

-

Add an aqueous solution of sodium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting material is fully consumed.

-

Remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 1 M HCl.

-

The target compound (3) will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Mechanistic Rationale of N-Sulfonylation

The formation of the sulfonamide bond proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, high-energy tetrahedral intermediate, which subsequently collapses by expelling the chloride leaving group to yield the stable sulfonamide product.

Caption: The addition-elimination mechanism for sulfonamide formation.

Data Summary & Characterization

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.

| Compound | Description | Expected Yield | Key Analytical Data |

| 1 | L-Tyrosine Methyl Ester HCl | >95% | ¹H NMR and MS consistent with structure |

| 2 | N-(Butylsulfonyl)-L-tyrosine Methyl Ester | 70-85% | ¹H NMR, ¹³C NMR, and HRMS confirm structure |

| 3 | This compound | >90% | ¹H NMR, ¹³C NMR, HRMS, and Chiral HPLC |

Concluding Remarks

This guide outlines a logical and robust synthetic route to this compound from L-tyrosine. The strategy hinges on the judicious use of a carboxyl protecting group to enable selective N-sulfonylation. The described protocols are scalable and utilize common laboratory reagents and techniques. For professionals in drug development, this molecule serves as a valuable building block, and a thorough understanding of its synthesis is crucial for supply chain security and process optimization. Further process development could explore alternative ester protecting groups or investigate one-pot procedures to enhance operational efficiency.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Organic Chemistry Portal. Fischer Esterification. Organic Chemistry Portal. [Link]

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of L-N-Butylsulfonyl-p-hydroxyphenylalanine

Introduction

L-N-Butylsulfonyl-p-hydroxyphenylalanine, a derivative of the amino acid L-tyrosine, is a molecule of significant interest in the field of medicinal chemistry and drug development.[1] While not a therapeutic agent in its own right, it serves as a critical intermediate in the synthesis of Tirofiban, a potent antiplatelet drug.[2][3] Furthermore, its structural class, the N-sulfonylamino acid derivatives, has garnered attention for a range of biological activities, including the inhibition of key enzymes involved in tissue remodeling and disease progression.[4] This guide provides a comprehensive technical overview of the known and potential mechanisms of action of this compound, addressing both its pivotal role as a drug precursor and the intriguing possibility of its direct biological effects.

Part 1: The Primary Role of this compound: A Precursor to Tirofiban

The most well-documented and commercially significant role of this compound is as a key building block in the chemical synthesis of Tirofiban.

The Synthetic Pathway to Tirofiban

The synthesis of Tirofiban from L-tyrosine involves several key steps, with the formation of N-(Butylsulfonyl)-L-tyrosine (this compound) being a crucial stage. A common synthetic route involves the silylation of L-tyrosine, followed by sulfonylation and deprotection to yield this compound.[2] This intermediate is then further modified to produce Tirofiban.

A representative synthetic scheme is outlined below:

Figure 1: Generalized synthetic pathway to Tirofiban Hydrochloride from L-Tyrosine.

Mechanism of Action of Tirofiban: The End Product

Tirofiban is a non-peptide antagonist of the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, a key player in platelet aggregation. The GP IIb/IIIa receptor is an integrin found on the surface of platelets. Upon platelet activation, this receptor undergoes a conformational change, enabling it to bind to fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form a platelet plug.

Tirofiban functions as a reversible, competitive inhibitor of the GP IIb/IIIa receptor.[1] It mimics the structure of the arginine-glycine-aspartic acid (RGD) sequence found in fibrinogen, allowing it to bind to the receptor and block the binding of fibrinogen.[1] This action prevents platelet aggregation and thrombus formation.

The signaling cascade leading to platelet aggregation and its inhibition by Tirofiban is depicted below:

Figure 2: Mechanism of action of Tirofiban in inhibiting platelet aggregation.

Part 2: Potential Direct Mechanism of Action of this compound and its Derivatives

Beyond its role as a synthetic intermediate, the chemical class to which this compound belongs, N-sulfonylamino acid derivatives, has been explored for direct biological activities, primarily as inhibitors of metalloproteinases.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[5] Overexpression or dysregulation of MMPs is implicated in various pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. N-sulfonylamino acid derivatives have emerged as a promising class of MMP inhibitors.[4][5]

The general mechanism of MMP inhibition by N-sulfonylamino acid derivatives involves the coordination of the sulfonamide group with the active site zinc ion of the MMP, thereby blocking its catalytic activity.

Figure 3: General mechanism of MMP inhibition by N-sulfonylamino acid derivatives.

Inhibition of A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS)

The ADAMTS family of proteases shares structural similarities with MMPs and is involved in a variety of biological processes, including collagen processing and cleavage of von Willebrand factor.[1] Notably, N-substituted sulfonylamino-alkanecarboxylates have been identified as potent and selective inhibitors of ADAMTS-5 (aggrecanase-2), an enzyme implicated in the degradation of cartilage in osteoarthritis.[1]

Given that this compound is an N-sulfonylamino acid, it is plausible that it or its derivatives could exhibit inhibitory activity against certain ADAMTS family members. The mechanism of inhibition is likely to be similar to that of MMPs, involving the interaction of the sulfonamide group with the active site of the enzyme.

Part 3: Experimental Protocols for Assessing Potential Bioactivity

To investigate the potential direct mechanism of action of this compound as a metalloproteinase inhibitor, standardized in vitro enzyme inhibition assays are essential.

Protocol: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific MMP using a fluorogenic substrate.

Objective: To determine the IC50 value of this compound against a specific MMP (e.g., MMP-2 or MMP-9).

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-2 or MMP-9)

-

MMP assay buffer

-

Fluorogenic MMP substrate

-

This compound (test compound)

-

Known MMP inhibitor (positive control, e.g., GM6001)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in MMP assay buffer. Also, prepare dilutions of the positive control.

-

Enzyme Preparation: Dilute the recombinant MMP enzyme to the desired concentration in cold MMP assay buffer.

-

Assay Setup:

-

To the wells of the 96-well plate, add the appropriate volume of the diluted test compound or control.

-

Include wells with assay buffer and DMSO as a vehicle control.

-

Add the diluted enzyme solution to all wells except for the substrate control wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a specified period (e.g., 60 minutes) at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: In Vitro ADAMTS Inhibition Assay (FRET-based)

This protocol outlines a general procedure for evaluating the inhibitory potential of a compound against an ADAMTS enzyme using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Objective: To determine the IC50 value of this compound against a specific ADAMTS enzyme (e.g., ADAMTS-5).

Materials:

-

Recombinant human ADAMTS enzyme (e.g., ADAMTS-5)

-

ADAMTS assay buffer

-

FRET-based ADAMTS substrate

-

This compound (test compound)

-

Known ADAMTS inhibitor (positive control)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution and serial dilutions of this compound and the positive control in DMSO and then in ADAMTS assay buffer.

-

Enzyme Activation (if necessary): Some ADAMTS enzymes require activation. Follow the manufacturer's protocol for enzyme activation.

-

Assay Setup:

-

Add the diluted test compound or control to the wells of the microplate.

-

Include a vehicle control (DMSO in assay buffer).

-

Add the diluted (and activated, if applicable) ADAMTS enzyme to all wells except the substrate control.

-

Incubate the plate at 37°C for a specified time to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation: Add the FRET substrate to all wells.

-

Data Acquisition: Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Determine the initial reaction velocities from the linear phase of the fluorescence signal.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Generate a dose-response curve and calculate the IC50 value.

-

Conclusion

This compound holds a well-established and critical position in pharmaceutical manufacturing as a key intermediate in the synthesis of the antiplatelet drug Tirofiban. Its primary "mechanism of action" in this context is its chemical transformation into a clinically vital therapeutic agent. However, the broader classification of this compound as an N-sulfonylamino acid derivative opens up intriguing possibilities for direct biological activity, particularly as an inhibitor of matrix metalloproteinases and ADAMTS proteases. While further research is needed to elucidate any specific and potent direct inhibitory effects of this particular molecule, the existing literature on related compounds provides a strong rationale for such investigations. The experimental protocols outlined in this guide offer a framework for researchers to explore these potential mechanisms and contribute to a more complete understanding of the biological profile of this compound.

References

-

Inoue, M., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry, 41(4), 640-649. [Link]

-

Tripodi, A. (2023). ADAMTS13 Antibody and Inhibitor Assays. Methods in Molecular Biology, 2682, 235-244. [Link]

-

Yao, W., et al. (2009). Novel N-substituted 2-phenyl-1-sulfonylamino-cyclopropane carboxylates as selective ADAMTS-5 (Aggrecanase-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(6), 1741-1744. [Link]

-

Zheng, Y., et al. (2012). Synthesis of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals, 43(6), 408-410. [Link]

-

Ghoneim, M. M., & El-Alfy, A. A. (2020). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 25(22), 5356. [Link]

-

Lauer-Fields, J. L., et al. (2011). Mechanism-Based Profiling of MMPs. Biochemistry, 50(46), 10083–10094. [Link]

-

Cawston, T. E., & Clark, I. M. (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Methods in Molecular Biology, 151, 199-210. [Link]

- Google Patents. (2010). Preparation method of compound tirofiban hydrochloride.

- Google Patents. (2021).

-

Favaloro, E. J. (2019). ADAMTS13 Antibody and Inhibitor Assays. Request PDF. [Link]

-

Thomas, W., et al. (2015). Bethesda Assay for Detecting Inhibitory Anti-ADAMTS13 Antibodies in Immune-Mediated Thrombotic Thrombocytopenic Purpura. American Journal of Clinical Pathology, 143(5), 729–735. [Link]

-

Jain, P., et al. (2013). Sulphonamides: Deserving class as MMP inhibitors? European Journal of Medicinal Chemistry, 60, 89-100. [Link]

Sources

- 1. Novel N-substituted 2-phenyl-1-sulfonylamino-cyclopropane carboxylates as selective ADAMTS-5 (Aggrecanase-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Tirofiban Hydrochloride [cjph.com.cn]

- 3. tandfonline.com [tandfonline.com]

- 4. Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulphonamides: Deserving class as MMP inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of L-N-Butylsulfonyl-p-hydroxyphenylalanine: A Technical Guide to a Key Tirofiban Intermediate

Executive Summary: L-N-Butylsulfonyl-p-hydroxyphenylalanine, also known as N-(Butylsulfonyl)-L-tyrosine, is a critical intermediate in the chemical synthesis of Tirofiban, a potent antiplatelet agent. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of this pivotal molecule. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss process optimization strategies, grounding all claims in authoritative scientific literature.

Introduction to Tirofiban and the Significance of its Intermediate

Tirofiban is a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor, which plays a crucial role in the final common pathway of platelet aggregation. By reversibly inhibiting this receptor, Tirofiban effectively prevents fibrinogen from binding, thereby impeding thrombus formation. This mechanism of action makes it a valuable therapeutic agent in the management of acute coronary syndromes.

The molecular architecture of Tirofiban features a sulfonylated tyrosine derivative. The synthesis of this core structure relies on the efficient and high-purity production of this compound. The quality of this intermediate directly impacts the yield and purity of the final active pharmaceutical ingredient (API), making its synthesis a focal point for process optimization and quality control in Tirofiban manufacturing.

The Chemical Synthesis of this compound

The synthesis of this compound commences with the readily available amino acid, L-tyrosine. The primary challenge in this synthesis is the selective N-sulfonylation of the amino group in the presence of the nucleophilic phenolic hydroxyl group. A robust strategy to achieve this selectivity involves a protection-sulfonylation-deprotection sequence.

Retrosynthetic Analysis

A retrosynthetic approach to Tirofiban highlights the importance of this compound as a key building block. The disconnection of the ether linkage in the final Tirofiban molecule leads back to N-butylsulfonyl-L-tyrosine and a suitable piperidine-containing alkylating agent. This underscores the necessity of an efficient synthesis for the sulfonylated tyrosine moiety.

Detailed Synthesis Pathway

A common and effective route for the synthesis of N-butylsulfonyl-L-tyrosine involves the transient protection of the carboxylic acid and phenolic hydroxyl groups of L-tyrosine using a silylating agent. This is followed by the sulfonylation of the amino group and subsequent hydrolysis of the silyl ethers to yield the desired product.[1]

The overall workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Step 1: Silylation (Protection)

The initial step involves the protection of the acidic protons of the carboxylic acid and phenolic hydroxyl groups of L-tyrosine. This is crucial to prevent side reactions during the subsequent sulfonylation step. A common method is to treat L-tyrosine with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride, to form the bis-O-silylated derivative.[1] This reaction is typically carried out in an aprotic solvent. The silyl groups are excellent protecting groups for this transformation as they are easily introduced and can be readily removed in a single hydrolytic step.

Step 2: N-Sulfonylation

The protected L-tyrosine is then reacted with n-butanesulfonyl chloride in the presence of a base. This reaction proceeds via a nucleophilic attack of the amino group on the sulfonyl chloride, a classic example of a Schotten-Baumann type reaction. The choice of base is critical to neutralize the hydrochloric acid generated during the reaction and to drive the reaction to completion. Pyridine is a commonly used base in this step.[1] The reaction temperature is typically controlled to prevent side reactions.

The chemical transformation is depicted below:

Caption: The N-sulfonylation reaction step.

Step 3: Hydrolysis (Deprotection)

Following the sulfonylation, the silyl protecting groups are removed by simple hydrolysis during the aqueous workup. The addition of water or a mild acidic solution cleaves the silyl ethers, regenerating the carboxylic acid and phenolic hydroxyl groups to yield N-butylsulfonyl-L-tyrosine.

Process Optimization and Impurity Profile

A key consideration in this synthesis is the potential for O-sulfonylation of the phenolic hydroxyl group, which can lead to the formation of a bis-sulfonylated byproduct. The use of the silyl protection strategy significantly minimizes this side reaction. Inadequate protection or premature desilylation can increase the likelihood of this impurity. Another potential impurity is the unreacted L-tyrosine. Effective purification methods are therefore essential to ensure the high purity of the final intermediate.

Purification and Characterization

Purification by Crystallization

This compound is a crystalline solid. Purification is typically achieved by crystallization from a suitable solvent system. The crude product obtained after aqueous workup is often dissolved in a hot solvent, such as a mixture of methanol and water, and allowed to cool slowly to form pure crystals. The crystals are then collected by filtration, washed with a cold solvent, and dried.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the butyl group (triplet, sextet, quintet), the tyrosine backbone (multiplets for α-H and β-CH₂), and the aromatic protons (two doublets). |

| ¹³C NMR | Resonances for the butyl chain carbons, the aromatic carbons, and the carbonyl, α-carbon, and β-carbon of the amino acid backbone. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₃H₁₉NO₅S (m/z 301.10). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (phenol and carboxylic acid), N-H (sulfonamide), C=O (carboxylic acid), and S=O (sulfonamide) functional groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with retention time distinct from starting materials and potential impurities. |

Experimental Protocols

Protocol 1: Synthesis of this compound

-

Materials:

-

L-Tyrosine

-

N,O-bis(trimethylsilyl)acetamide (BSA)

-

n-Butanesulfonyl chloride

-

Pyridine

-

Isopropyl acetate

-

15% Potassium bisulfate (KHSO₄) solution

-

Methanol

-

Water

-

-

Procedure:

-

Suspend L-tyrosine in isopropyl acetate.

-

Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to achieve silylation of the hydroxyl and carboxyl groups.

-

Cool the resulting solution and add pyridine.

-

Slowly add n-butanesulfonyl chloride to the reaction mixture, maintaining the temperature.

-

Stir the reaction mixture until the reaction is complete (monitor by TLC or HPLC).

-

Evaporate the solvent under reduced pressure.

-

To the resulting oil, add a 15% aqueous solution of KHSO₄ and stir vigorously for hydrolysis of the silyl ethers.

-

Extract the aqueous layer with isopropyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic solution to obtain the crude product.

-

Protocol 2: Purification by Recrystallization

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot methanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol/water mixture.

-

Dry the purified product under vacuum.

-

Protocol 3: HPLC Analysis for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Procedure: Dissolve a small sample of the final product in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage of the main product peak.

Conclusion

The synthesis of this compound is a well-defined process that is crucial for the manufacturing of the antiplatelet drug Tirofiban. By employing a silyl protection strategy, selective N-sulfonylation of L-tyrosine can be achieved with high efficiency. Careful control of reaction conditions and effective purification by crystallization are paramount to obtaining this key intermediate in high purity. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

- Chung, J. Y. L., Zhao, D., Hughes, D. L., & Grabowski, E. J. (1993). A practical synthesis of fibrinogen receptor antagonist MK-383 - Selective functionalization of (S)-tyrosine. Tetrahedron, 49(26), 5767-5776. (Please note that a direct clickable URL to the full text of this article may require a subscription to the journal.

Sources

An In-depth Technical Guide to (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid (CAS 149490-60-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid, identified by CAS number 149490-60-8, is a pivotal intermediate in the synthesis of Tirofiban, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor.[1][2][3] Tirofiban is a critical antithrombotic agent used in the treatment of unstable angina and to prevent cardiac ischemic events.[1] The physicochemical properties and purity of this intermediate are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical data, synthesis, and analytical methodologies for this compound, serving as a vital resource for professionals in drug development and chemical research.

Chemical and Physical Properties

The fundamental chemical and physical properties of (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid are summarized in the table below. This data is crucial for its handling, characterization, and application in synthetic processes.

| Property | Value | Source(s) |

| Chemical Name | (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid | [1] |

| Synonyms | L-N-Butylsulfonyl-p-hydroxyphenylalanine, N-(Butylsulfonyl)-L-tyrosine, Tirofiban Intermediate 2 | [1] |

| CAS Number | 149490-60-8 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO₅S | [1][2] |

| Molecular Weight | 301.36 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid/powder | [1] |

| Melting Point | 121-124 °C | ChemicalBook |

| Boiling Point | 519.6 °C at 760 mmHg (Predicted) | |

| Density | 1.321 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in water. Soluble in aqueous acid and methanol (sparingly). | ChemicalBook |

| pKa | 3.39 ± 0.10 (Predicted) | ChemicalBook |

Molecular Structure and Identification

The molecular structure of (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid is characterized by a tyrosine core functionalized with a butylsulfonyl group at the alpha-amino position. This structural feature is key to its role in the synthesis of Tirofiban.

Molecular Identifiers:

-

InChI: InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m0/s1[1]

-

SMILES: CCCCS(=O)(=O)NC(=O)O[1]

Spectral Data for Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the butyl group, the tyrosine aromatic ring, and the chiral center proton. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonamide group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would provide key information on the carbon skeleton, with distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the chiral alpha-carbon, and the carbons of the butyl chain.

Predicted Infrared (IR) Spectrum

The IR spectrum is anticipated to display characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the N-H stretch of the sulfonamide, the S=O stretches of the sulfonyl group, and the C=O stretch of the carboxylic acid.

Synthesis and Manufacturing

The primary route for the synthesis of (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid involves the reaction of L-tyrosine with butylsulfonyl chloride.[3]

Synthetic Pathway Overview

Caption: General synthetic scheme for CAS 149490-60-8.

Experimental Protocol: Synthesis of (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid

This protocol is a generalized procedure based on literature for the synthesis of N-sulfonylated amino acids.

Materials:

-

L-Tyrosine

-

Trimethylsilyl chloride (TMSCl)

-

Butylsulfonyl chloride

-

Anhydrous solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine or Sodium Hydroxide)

-

Hydrochloric acid

-

Water

-

Drying agent (e.g., Sodium sulfate)

Procedure:

-

Silylation of L-Tyrosine: L-Tyrosine is suspended in an anhydrous solvent. Trimethylsilyl chloride is added to protect the hydroxyl and carboxylic acid groups. This step is typically carried out in the presence of a base to neutralize the HCl generated.

-

Sulfonylation: The silylated L-tyrosine is then reacted with butylsulfonyl chloride in the presence of a base. The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Deprotection and Workup: The silyl protecting groups are removed by acidic workup. The reaction mixture is quenched with water, and the pH is adjusted with hydrochloric acid.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure.

-

Crystallization: The crude product is purified by crystallization from a suitable solvent system to yield the final product.

Analytical Methods for Quality Control

The purity and identity of (S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid are critical for its use in the synthesis of Tirofiban. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

HPLC Method for Purity Determination

While a specific validated method for this intermediate is not publicly available, a reverse-phase HPLC method similar to those used for Tirofiban analysis can be adapted.[4][5][6][7]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 225 nm or 274 nm)

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

Method Validation Considerations

A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Forced degradation studies should be performed to ensure the method is stability-indicating.[8][9][10]

Stability and Reactivity

(S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid is a stable solid under standard storage conditions. As an N-acyl sulfonamide, it exhibits increased hydrolytic and enzymatic stability compared to a simple carboxylic acid.[11]

Potential Degradation Pathways:

-

Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than an amide bond.

-

Oxidation: The phenolic hydroxyl group can be prone to oxidation.

-

Photodegradation: Exposure to light may lead to degradation, a common pathway for compounds containing aromatic rings.[12]

Forced degradation studies are recommended to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[8][9][10]

Role in Tirofiban Synthesis

(S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid is a key building block in the total synthesis of Tirofiban. The subsequent synthetic steps typically involve the etherification of the phenolic hydroxyl group.

Logical Flow of Tirofiban Synthesis

Caption: Key steps in the synthesis of Tirofiban from the intermediate.

Conclusion

(S)-2-(butylsulfonamido)-3-(4-hydroxyphenyl)propanoic acid (CAS 149490-60-8) is a compound of significant interest in pharmaceutical synthesis. A thorough understanding of its physicochemical properties, a robust and well-characterized synthetic route, and validated analytical methods are essential for the consistent production of high-quality Tirofiban. This guide consolidates the available technical information to support researchers and professionals in their drug development endeavors. Further investigation into experimental spectral data and specific stability studies would be beneficial for a more complete characterization of this important intermediate.

References

- Barrett, J.S., et al. (1994). Clin. Pharmacol. Ther., 56, 377.

- Synthesis of Tirofiban Hydrochloride. (2012). Chinese Journal of Pharmaceuticals, 43(6), 408-410.

- Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Medicinal Chemistry.

-

Development and validation of reverse phase high performance liquid chromatographic method for determination. (n.d.). Retrieved from [Link]

- Forced Degrad

-

DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE DETERMINATION OF TIROFIBAN IN PHARMACEUTICAL FORMULATION. (n.d.). Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound cas 149490-60-8. Retrieved from [Link]

- Development of alternative HPLC method for determination of tirofiban in rat serum. (2016). Macedonian Pharmaceutical Bulletin, 62(1), 39-45.

- Development of alternative hplc method for the determination of tirofiban in r

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).

- Lynch, J.J., et al. (n.d.). J. Pharmacol. Exp. Ther.

- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Role of CAS 149490-60-8 in Antithrombotic Drug Synthesis. (n.d.). Retrieved from [Link]

- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011).

Sources

- 1. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpcbs.com [ijpcbs.com]

- 4. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 6. Development of alternative HPLC method for determination of tirofiban in rat serum | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Organic Solvent Solubility of L-N-Butylsulfonyl-p-hydroxyphenylalanine for Pharmaceutical Development

Abstract

L-N-Butylsulfonyl-p-hydroxyphenylalanine, a key intermediate in the synthesis of the antithrombotic agent Tirofiban, is a molecule of significant interest in pharmaceutical development.[1][2][3] The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its handling, purification, crystallization, and formulation into effective drug products. Poor solubility can present significant challenges, impacting everything from process efficiency to the ultimate bioavailability of the final active pharmaceutical ingredient (API).[4][5] This technical guide provides a comprehensive overview of the factors governing the solubility of this compound, outlines a robust experimental protocol for its quantitative determination, and discusses the application of this data in a drug development context. It is intended for researchers, chemists, and formulation scientists seeking to understand and optimize the behavior of this compound.

Introduction: The Critical Role of Solubility

Oral ingestion is the most common and preferred route for drug administration due to its convenience and patient compliance.[4] However, for a drug to be effective when taken orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[5] This makes solubility one of the most important rate-limiting parameters for achieving the desired therapeutic effect.[6] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry exhibit poor aqueous solubility, which can lead to inadequate bioavailability and hinder their clinical development.[4][7]

This compound, with its complex structure featuring both polar and non-polar moieties, presents a unique solubility profile. Understanding its solubility in a range of organic solvents is paramount not only for predicting its behavior in biological systems but also for practical laboratory and manufacturing processes. Key applications of solvent solubility data include:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions.

-

Crystallization and Purification: Identifying suitable solvent/anti-solvent systems to produce high-purity crystalline material with desired polymorphs.

-

Formulation Development: Designing dosage forms that ensure adequate dissolution and bioavailability.[8]

-

Analytical Method Development: Choosing appropriate diluents for chromatographic analysis.

This guide will provide the theoretical grounding and practical methodology to empower researchers to fully characterize and leverage the solubility properties of this important compound.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[7] The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value / Description | Source(s) |

| Chemical Name | (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid | [9] |

| Molecular Formula | C₁₃H₁₉NO₅S | [9][10] |

| Molecular Weight | 301.36 g/mol | [2][10] |

| Predicted pKa | 3.39 ± 0.10 (for the carboxylic acid) | [10][11] |

| Appearance | Off-White to Pale Yellow Solid | [10] |

| Structure | A derivative of L-tyrosine with a butylsulfonyl group on the alpha-amino nitrogen. | [3] |

The molecule's structure contains several functional groups that dictate its interaction with solvents:

-

Carboxylic Acid (-COOH): A polar, acidic group capable of acting as a hydrogen bond donor and acceptor. Its predicted pKa of 3.39 indicates it will be ionized at physiological pH but protonated in acidic conditions.[10][11]

-

Phenolic Hydroxyl (-OH): A polar group that is a strong hydrogen bond donor.

-

Sulfonamide (-SO₂NH-): A polar group with hydrogen bond donor and acceptor capabilities.

-

Butyl Chain (-C₄H₉): A non-polar, hydrophobic alkyl group.

-

Phenyl Ring: A largely non-polar, aromatic group.

The presence of both multiple hydrogen-bonding groups and significant non-polar regions suggests that the solubility of this compound will be highly dependent on the specific nature of the organic solvent. A solvent's ability to effectively solvate both the polar and non-polar sections of the molecule will determine the extent of dissolution.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the foundational concept for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. For a complex molecule like this compound, a more nuanced approach is required. Solvents can be broadly categorized, and their potential to dissolve this compound can be hypothesized:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors. They are likely to interact favorably with the carboxylic acid, hydroxyl, and sulfonamide groups. Indeed, the compound is known to be slightly soluble in methanol.[10][11]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have dipole moments but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. They may offer moderate solubility by interacting with the polar functional groups.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are expected to be poor solvents for this highly functionalized molecule due to their inability to solvate the polar groups.

A systematic screening across these solvent classes is essential for building a comprehensive solubility profile.

Known Solubility Profile: A Starting Point

Publicly available data on the solubility of this compound is primarily qualitative. This information, summarized in Table 2, provides a valuable but incomplete picture.

| Solvent / Medium | Observed Solubility | Source(s) |

| Aqueous Acid | Sparingly Soluble | [10][11] |

| Methanol | Slightly Soluble | [10][11] |

| Ethanol | Soluble | [10] |

| Dichloromethane | Soluble | [10] |

| Water | Slightly Soluble | [12] |

Causality Insight: The higher solubility in ethanol and dichloromethane compared to methanol or water is noteworthy.[10] While ethanol and methanol are both polar protic solvents, ethanol's slightly lower polarity may provide a better balance for solvating both the polar groups and the non-polar butyl and phenyl regions of the molecule. Dichloromethane, while aprotic, has a significant dipole moment and can effectively solvate various polar functionalities without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.

This qualitative data underscores the need for precise, quantitative measurements to enable meaningful comparisons and informed decisions in process development.

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its simplicity and reliability.[13] The protocol described below is a self-validating system designed to generate accurate and reproducible data.

Rationale and Core Principles

The objective is to create a saturated solution in a given solvent at a controlled temperature, allowing the system to reach equilibrium. The concentration of the dissolved solute is then measured, representing its solubility under those conditions. Critical factors for accuracy include using pure materials, ensuring saturation is reached, reliable separation of the saturated solution from excess solid, and precise analytical quantification.[5][13]

Materials and Equipment

-

Solute: this compound (>97% purity).[2]

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran, Toluene).

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator capable of maintaining temperature ±0.5 °C

-

Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

-

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~20 mg in 2 mL of solvent is typically sufficient.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined time.

-

Expertise Insight: Equilibrium time is critical. While 24 hours is often sufficient, a preliminary kinetic study is recommended. Analyze samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[13]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the incubator for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, pre-labeled vial. This filtration step is crucial to remove any undissolved micro-particles.

-

Trustworthiness Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption of the solute onto the filter membrane.

-

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility (S) in mg/mL or mol/L using the following formula:

-

S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for quantitative solubility determination.

Application of Solubility Data in Drug Development

Obtaining precise solubility data across a range of organic solvents is not an academic exercise; it is a vital step in de-risking and accelerating drug development.[7]

-

Process Chemistry: If solubility in ethyl acetate is found to be 10 mg/mL at 50 °C but only 1 mg/mL at 10 °C, this indicates that ethyl acetate is a promising candidate for recrystallization, allowing for high recovery of pure product upon cooling.

-

Preformulation: Low solubility in alcohols but high solubility in acetone might guide the selection of solvents for spray drying or other particle engineering techniques used to enhance dissolution rates.[6]

-

Toxicology: Solubility data in solvents like dimethyl sulfoxide (DMSO) is essential for preparing stock solutions for in vitro and in vivo biological screening assays.

By systematically measuring and understanding the organic solvent solubility of this compound, researchers can make data-driven decisions that save time, reduce waste, and ultimately lead to a more robust and manufacturable product.

References

- Jadhav, N.R., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(11), pp. 191-200.

-

ChemBK. (2024). N-(Butylsulfonyl)-L-Tyrosine. ChemBK.com. [Link]

-

Garekani, H.A. (2020). The Importance of Solubility for New Drug Molecules. Galenical. [Link]

-

Pawar, P. (2018). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare.net. [Link]

-

PubChem. (n.d.). This compound. PubChem.ncbi.nlm.nih.gov. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

-

BuyersGuideChem. (n.d.). This compound, 149490-60-8. Buyersguidechem.com. [Link]

-

Bergström, C.A.S. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. [Link]

-

Kim, M.S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules. [Link]

-

Regional Information Center for Science and Technology. (n.d.). A synthesis of novel N-sulfonylated β-amino acids. ricest.ac.ir. [Link]

Sources

- 1. This compound | 149490-60-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CAS 149490-60-8: this compound [cymitquimica.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. seppic.com [seppic.com]

- 6. jmpas.com [jmpas.com]

- 7. ucd.ie [ucd.ie]

- 8. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. This compound | C13H19NO5S | CID 10968629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(Butylsulfonyl)-L-Tyrosine [chembk.com]

- 11. This compound CAS#: 149490-60-8 [m.chemicalbook.com]

- 12. This compound | 149490-60-8 - BuyersGuideChem [buyersguidechem.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Characterization of L-N-Butylsulfonyl-p-hydroxyphenylalanine: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity and structural integrity of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. L-N-Butylsulfonyl-p-hydroxyphenylalanine, a sulfonamide derivative of the amino acid L-tyrosine, is a critical intermediate and a known impurity in the synthesis of Tirofiban, a non-peptide glycoprotein IIb/IIIa receptor antagonist used as an antiplatelet agent.[1][2] The rigorous characterization of such compounds is not merely a regulatory requirement but a fundamental aspect of ensuring drug safety and efficacy.

Molecular Structure and Overview

The structure of this compound combines the features of a natural amino acid with a synthetic sulfonyl protecting group. Understanding this structure is key to interpreting its spectroscopic behavior.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For a molecule like this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its identity and purity.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -OH, -NH, -COOH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | broad singlet | 1H | Highly deshielded acidic proton. |

| Phenolic (-OH) | 9.0 - 9.5 | broad singlet | 1H | Acidic proton on the aromatic ring. |

| Sulfonamide (-SO₂NH-) | 7.5 - 8.0 | doublet | 1H | Coupled to the α-proton (C8-H). |

| Aromatic (C2-H, C6-H) | 7.0 - 7.2 | doublet | 2H | Protons ortho to the CH₂ group, deshielded. |

| Aromatic (C3-H, C5-H) | 6.6 - 6.8 | doublet | 2H | Protons ortho to the -OH group, more shielded. |

| α-proton (C8-H) | 4.0 - 4.2 | multiplet | 1H | Deshielded by COOH and NH-SO₂ groups. |

| β-protons (C7-H₂) | 2.8 - 3.1 | multiplet | 2H | Diastereotopic protons adjacent to the chiral center. |

| -SO₂-CH₂- (C10-H₂) | 2.9 - 3.2 | multiplet | 2H | Deshielded by the adjacent sulfonyl group. |

| -CH₂- (C11-H₂) | 1.4 - 1.6 | multiplet | 2H | Methylene group of the butyl chain. |

| -CH₂- (C12-H₂) | 1.2 - 1.4 | multiplet | 2H | Methylene group of the butyl chain. |

| Terminal -CH₃ (C13-H₃) | 0.8 - 0.9 | triplet | 3H | Terminal methyl group of the butyl chain. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C9 (-COOH) | 173 - 175 | Carbonyl carbon of the carboxylic acid. |

| C4 (Ar-C-OH) | 155 - 157 | Aromatic carbon attached to the hydroxyl group. |

| C2, C6 (Ar-CH) | 130 - 132 | Aromatic carbons ortho to the CH₂ group. |

| C1 (Ar-C-CH₂) | 127 - 129 | Quaternary aromatic carbon. |

| C3, C5 (Ar-CH) | 115 - 117 | Aromatic carbons ortho to the -OH group. |

| C8 (α-carbon) | 58 - 60 | Chiral carbon attached to N and COOH. |

| C10 (-SO₂-CH₂) | 50 - 52 | Carbon directly attached to the sulfonyl group. |

| C7 (β-carbon) | 36 - 38 | Methylene carbon of the tyrosine side chain. |

| C11 (-CH₂-) | 25 - 27 | Butyl chain methylene. |

| C12 (-CH₂-) | 21 - 23 | Butyl chain methylene. |

| C13 (-CH₃) | 13 - 14 | Terminal methyl carbon. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its hydroxyl, amine, carboxylic acid, and sulfonyl groups.

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory, is used. ATR is a modern, rapid technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic acid -OH |

| ~3300 | N-H stretch | Sulfonamide -NH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Aliphatic (butyl) C-H |

| ~1710 | C=O stretch | Carboxylic acid C=O |

| 1610, 1515, 1450 | C=C stretch | Aromatic ring |

| ~1340 (asymmetric) | S=O stretch | Sulfonyl group (SO₂) |

| ~1160 (symmetric) | S=O stretch | Sulfonyl group (SO₂) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. It also offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal.

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes to determine the optimal ionization. Given the acidic protons, negative ion mode ([M-H]⁻) is expected to be very sensitive.

-

The exact mass of the molecular ion should be determined to within 5 ppm error.

-

-

Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₃H₁₉NO₅S

-

Monoisotopic Mass: 301.0984 Da[4]

-

Expected Ionization (ESI):

-

Negative Mode: [M-H]⁻ at m/z 300.0911

-

Positive Mode: [M+H]⁺ at m/z 302.1057

-

Plausible Fragmentation Pathway (Negative Ion Mode)

The fragmentation of the [M-H]⁻ ion would likely proceed through characteristic losses of the side chains and functional groups.

Figure 2: Predicted ESI-MS/MS Fragmentation of this compound.

Predicted Major Fragment Ions (ESI Negative Mode)

| m/z (calculated) | Proposed Fragment | Description |

| 300.0911 | [C₁₃H₁₈NO₅S]⁻ | [M-H]⁻, Molecular ion |

| 256.1016 | [C₁₂H₁₈NO₃S]⁻ | Loss of CO₂ from the carboxylate |

| 179.0555 | [C₉H₉O₂N]⁻ | Loss of the butylsulfonyl radical |

| 155.0271 | [C₄H₇O₂S]⁻ | Fragment from the butylsulfonylamino moiety |

| 106.0422 | [C₇H₆O]⁻ | p-hydroxybenzyl anion from benzylic cleavage |

Conclusion

While a definitive, published set of spectra for this compound remains elusive, a comprehensive and reliable spectroscopic profile can be predicted based on fundamental principles and comparison with related structures. The data and protocols presented in this guide provide a robust framework for the identification, characterization, and purity assessment of this important pharmaceutical intermediate. For any drug development program involving Tirofiban, the ability to confidently identify and quantify this impurity is critical. The application of high-field NMR, FT-IR, and high-resolution mass spectrometry, as outlined herein, provides the necessary analytical power to achieve this goal, ensuring the quality and safety of the final drug product.

References

-

Protheragen. Tirofiban Impurity A. [Link]

-

Veeprho. Tirofiban Impurity A | CAS 149490-60-8. [Link]

-

PubChem. this compound | C13H19NO5S | CID 10968629. [Link]

-

ChemBK. N-(Butylsulfonyl)-L-Tyrosine. [Link]

-

Pharmaffiliates. Tirofiban-impurities. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Human Metabolome Database. Showing metabocard for L-Tyrosine (HMDB0000158). [Link]

-

NIST Chemistry WebBook. Tyrosine. [Link]

Sources

The Advent of Sulfonyl-Tyrosine Derivatives: Expanding the Druggable Proteome

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The landscape of covalent drug discovery has been historically dominated by the targeting of cysteine residues. However, the intrinsic reactivity of the sulfonyl fluoride group and its congeners with the phenolic side chain of tyrosine has unveiled a new frontier in medicinal chemistry. This guide provides an in-depth exploration of sulfonyl-tyrosine derivatives, from the fundamental principles of their reactivity to their burgeoning applications in creating novel therapeutics. We will delve into the causality behind experimental designs, present detailed protocols for synthesis and evaluation, and offer a forward-looking perspective on the challenges and opportunities in this exciting field. The ability to covalently engage tyrosine, a key residue in numerous signaling pathways, offers a powerful strategy to address previously "undruggable" targets and develop next-generation covalent therapies.

Introduction: Beyond Cysteine—The Rise of Tyrosine-Targeting Covalent Modulators

For decades, the nucleophilic thiol of cysteine has been the primary focus for the design of targeted covalent inhibitors. While this approach has yielded successful drugs, a vast portion of the proteome lacks a suitably positioned cysteine for therapeutic intervention. This has spurred the exploration of alternative nucleophilic amino acid residues as potential targets. Among these, tyrosine has emerged as a particularly promising candidate.

The development of electrophilic warheads that can selectively and efficiently react with the hydroxyl group of tyrosine under physiological conditions has been a pivotal advancement. Sulfonyl fluorides and related sulfur(VI) fluoride exchange (SuFEx) chemistries have taken center stage in this endeavor.[1][2][3] These reagents form stable covalent bonds with tyrosine, enabling the durable and often irreversible modulation of protein function. This guide will illuminate the principles and practical applications of this transformative technology.

The Chemistry of Sulfonyl-Tyrosine Adduct Formation: A Mechanistic Overview

The core of this technology lies in the reaction between a sulfonyl-containing electrophile and the nucleophilic phenolate of a tyrosine residue. The most extensively studied electrophiles are aryl sulfonyl fluorides.

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The reaction proceeds via a nucleophilic aromatic substitution-like mechanism, where the deprotonated hydroxyl group of tyrosine attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonate ester bond.[2][4] The reactivity of the sulfonyl fluoride can be tuned by the electronic properties of the substituents on the aromatic ring.[5]

The local microenvironment of the tyrosine residue plays a crucial role in its reactivity. The proximity of basic residues such as lysine, histidine, and arginine can facilitate the deprotonation of the tyrosine phenol, enhancing its nucleophilicity.[1]

Caption: Generalized mechanism of the SuFEx reaction with a tyrosine residue.

Therapeutic Applications: Case Studies and Future Horizons

The ability to covalently target tyrosine has opened up new therapeutic possibilities across various disease areas, particularly in oncology and rare diseases.

Targeting Oncogenic GTPases: Ral and KRAS

Mutations in RAS GTPases are major drivers of cancer, yet they have been notoriously difficult to drug. The discovery that sulfonyl fluoride-containing fragments can covalently modify tyrosine residues in Ral and KRAS has been a significant breakthrough.

-

Ral GTPases: A screen of an aryl sulfonyl fluoride library identified compounds that form a covalent bond with Tyr-82 of Ral GTPases. This modification inhibits the interaction with the guanine exchange factor Rgl2, thereby blocking Ral activation.[6] This work not only provided a novel strategy to inhibit Ral but also uncovered a previously unknown druggable pocket on the protein surface.[1]

-

KRAS: Building on the success with Ral, similar strategies have been applied to KRAS. Aryl sulfonyl fluorides have been shown to inhibit KRAS nucleotide exchange by targeting Tyr-64 and Tyr-71.[7] This provides a promising starting point for developing inhibitors for KRAS mutants beyond the well-studied G12C mutation.

Enzyme Inhibition: DcpS and EGFR Tyrosine Kinase

-

DcpS: The mRNA-decapping scavenger enzyme DcpS is a target for spinal muscular atrophy. Through structure-based design, sulfonyl fluoride probes were developed to specifically react with tyrosine residues in the active site of DcpS.[8][9] This work represents a landmark example of the rational design of tyrosine-targeting covalent inhibitors.[3][10]

-

EGF-Receptor Tyrosine Kinase: A novel class of bisubstrate inhibitors, sulfonylbenzoyl-nitrostyrenes, has been developed to target the EGF-receptor tyrosine kinase. In these compounds, the sulfonylbenzoyl group is designed to mimic a diphosphate moiety in the transition state of phosphoryl transfer, while the nitrostyrene moiety mimics tyrosine. This rational design approach has led to highly potent and selective inhibitors.[11]

Peptide Macrocyclization for Enhanced Therapeutic Properties

Cyclic peptides often exhibit improved metabolic stability, cell permeability, and binding affinity compared to their linear counterparts. SuFEx chemistry provides a powerful tool for peptide macrocyclization by linking a sulfonyl fluoride to a tyrosine residue within the peptide sequence. This strategy has been successfully applied to synthesize cyclic analogs of clinically relevant peptides, such as leuprorelin and cilengitide, with potent biological activity.[12]

Experimental Protocols and Methodologies

Synthesis of Sulfotyrosine-Containing Peptides

The incorporation of sulfated or fluorosulfated tyrosine residues into peptides is crucial for studying their biological activity and for developing peptide-based therapeutics. A common method involves Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol: Fmoc-SPPS of a Fluorosulfated Tyrosine-Containing Peptide

-

Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) and swell in an appropriate solvent (e.g., dichloromethane, DCM).

-

Fmoc-Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Deprotection: Remove the Fmoc group using a solution of piperidine in dimethylformamide (DMF).

-

Iterative Coupling and Deprotection: Continue coupling subsequent Fmoc-protected amino acids, including the Fmoc-fluorosulfated tyrosine building block, until the desired peptide sequence is assembled.

-

Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Purification: Purify the crude peptide containing the fluorosulfated tyrosine by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Conversion to Sulfotyrosine (if desired): The fluorosulfated tyrosine can be converted to sulfotyrosine by treatment with basic ethylene glycol.[13]

In Vitro Assay for Covalent Inhibition

To assess the covalent modification of a target protein by a sulfonyl-tyrosine derivative, a variety of biochemical and biophysical assays can be employed.

Protocol: Intact Protein Mass Spectrometry to Confirm Covalent Adduct Formation

-

Incubation: Incubate the target protein with the sulfonyl fluoride-containing compound at a specific concentration and for a defined period. Include a vehicle control (e.g., DMSO).

-

Sample Preparation: Desalt the protein samples to remove excess compound and buffer components.

-

Mass Spectrometry Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the covalently attached compound confirms adduct formation.

Caption: Workflow for confirming covalent protein modification by mass spectrometry.

Data Presentation: Comparative Analysis of Sulfonyl-Tyrosine Derivatives